molecular formula C30H28F3N3O B12496290 3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one

3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one

Cat. No.: B12496290
M. Wt: 503.6 g/mol
InChI Key: UFYLBFAAUYBRLZ-UHFFFAOYSA-N
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Description

3’-Benzyl-5-methyl-2-phenyl-8’-(trifluoromethyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[pyrazole-4,5’-pyrido[1,2-A]quinolin]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a pyrazole ring fused with a pyridoquinoline system, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyl-5-methyl-2-phenyl-8’-(trifluoromethyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[pyrazole-4,5’-pyrido[1,2-A]quinolin]-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichloro-4-trifluoromethyl aniline with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane and catalysts such as indium(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyl-5-methyl-2-phenyl-8’-(trifluoromethyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[pyrazole-4,5’-pyrido[1,2-A]quinolin]-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3’-Benzyl-5-methyl-2-phenyl-8’-(trifluoromethyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[pyrazole-4,5’-pyrido[1,2-A]quinolin]-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[pyrazole-pyridoquinoline] derivatives: These compounds share a similar core structure but differ in their substituents.

    Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring, similar to the target compound.

Uniqueness

3’-Benzyl-5-methyl-2-phenyl-8’-(trifluoromethyl)-1’,2’,3’,4’,4’A,6’-hexahydrospiro[pyrazole-4,5’-pyrido[1,2-A]quinolin]-3-one is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. The spiro structure also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C30H28F3N3O

Molecular Weight

503.6 g/mol

IUPAC Name

3-benzyl-5'-methyl-2'-phenyl-8-(trifluoromethyl)spiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,4'-pyrazole]-3'-one

InChI

InChI=1S/C30H28F3N3O/c1-20-29(28(37)36(34-20)25-10-6-3-7-11-25)19-23-18-24(30(31,32)33)12-13-26(23)35-15-14-22(17-27(29)35)16-21-8-4-2-5-9-21/h2-13,18,22,27H,14-17,19H2,1H3

InChI Key

UFYLBFAAUYBRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C12CC3=C(C=CC(=C3)C(F)(F)F)N4C2CC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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